Heptaethylene glycol, pentyl ether
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Overview
Description
Heptaethylene glycol, pentyl ether is a chemical compound with the molecular formula C14H30O8. It belongs to the class of glycol ethers, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . Glycol ethers are known for their excellent solvent properties and are commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptaethylene glycol, pentyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Heptaethylene glycol, pentyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) are employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers.
Scientific Research Applications
Heptaethylene glycol, pentyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes due to its excellent solvent properties.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of heptaethylene glycol, pentyl ether involves its interaction with molecular targets and pathways. The compound acts as a solvent, facilitating the dissolution and interaction of various substances. It can also participate in chemical reactions, forming intermediates and products that influence biological and chemical processes .
Comparison with Similar Compounds
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Diethylene glycol monomethyl ether
- Diethylene glycol monoethyl ether
Comparison: Heptaethylene glycol, pentyl ether is unique due to its longer ethylene glycol chain, which imparts distinct solvent properties and reactivity. Compared to shorter-chain glycol ethers, it offers higher boiling points and better solubility for certain applications .
Properties
CAS No. |
193142-09-5 |
---|---|
Molecular Formula |
C19H40O8 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-2-3-4-6-21-8-10-23-12-14-25-16-18-27-19-17-26-15-13-24-11-9-22-7-5-20/h20H,2-19H2,1H3 |
InChI Key |
WCQVHAQIMNNEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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